
N,N'-Diphenylsuberamide-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenylsuberamide-d10 is a deuterated derivative of N,N’-Diphenylsuberamide, a compound used primarily in biochemical research. The molecular formula of N,N’-Diphenylsuberamide-d10 is C20H14D10N2O2, and it has a molecular weight of 334.48 . This compound is typically used in proteomics research and other scientific studies due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylsuberamide-d10 involves the reaction of deuterated benzene derivatives with suberic acid derivatives. The general synthetic route includes the following steps:
Formation of Deuterated Benzene Derivatives: Deuterated benzene is treated with appropriate reagents to introduce functional groups necessary for further reactions.
Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives under controlled conditions to form N,N’-Diphenylsuberamide-d10.
Industrial Production Methods
Industrial production of N,N’-Diphenylsuberamide-d10 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Synthesis of Deuterated Benzene Derivatives: Using industrial reactors, deuterated benzene is processed to introduce necessary functional groups.
Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives in large-scale reactors to produce N,N’-Diphenylsuberamide-d10.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diphenylsuberamide-d10 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: N,N’-Diphenylsuberamide-d10 can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N,N’-Diphenylsuberamide-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is used to investigate biochemical pathways and molecular mechanisms.
Medical Research: It is employed in studies related to drug development and therapeutic interventions.
Industrial Applications: N,N’-Diphenylsuberamide-d10 is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-Diphenylsuberamide-d10 involves its interaction with specific molecular targets. The deuterated nature of the compound allows for precise tracking and analysis in biochemical studies. The molecular targets and pathways involved depend on the specific research application and experimental conditions.
Comparaison Avec Des Composés Similaires
N,N’-Diphenylsuberamide-d10 can be compared with other similar compounds, such as:
N,N’-Diphenylsuberamide: The non-deuterated version of the compound.
N,N’-Diphenyladipamide: A similar compound with a different carbon chain length.
N,N’-Diphenylsebacamide: Another similar compound with a longer carbon chain.
The uniqueness of N,N’-Diphenylsuberamide-d10 lies in its deuterated nature, which provides advantages in isotopic labeling and tracking in scientific research.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N,N'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
Clé InChI |
QOSWSNDWUATJBJ-QQJQIFQQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


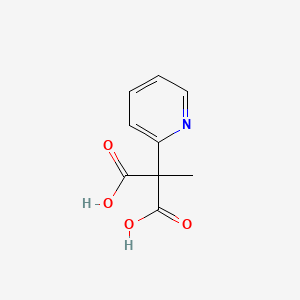
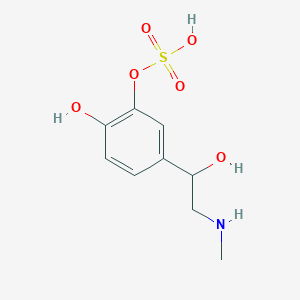
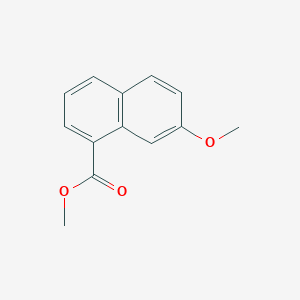
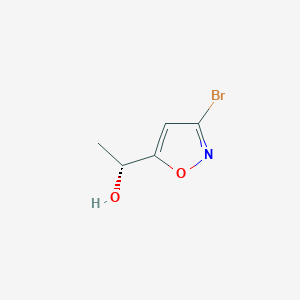
![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
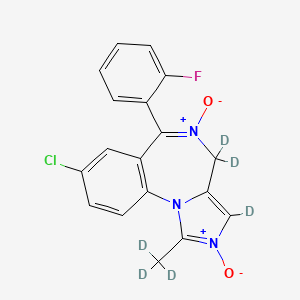
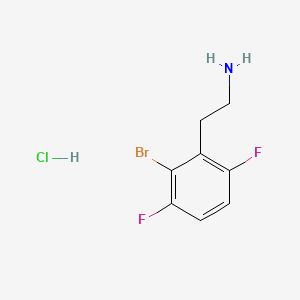

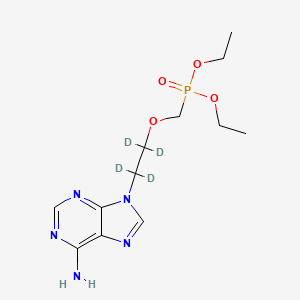
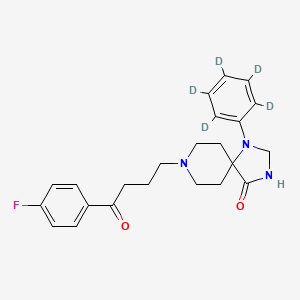

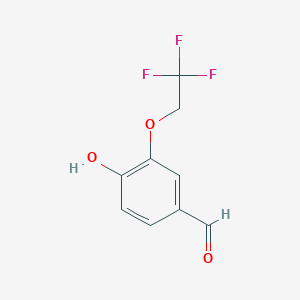
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)

